7-Chloro-N-isopropylquinolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-N-propan-2-ylquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-8(2)15-11-5-6-14-12-7-9(13)3-4-10(11)12/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBOTNXWWJRACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651909 | |
| Record name | 7-Chloro-N-(propan-2-yl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036623-49-0 | |
| Record name | 7-Chloro-N-(propan-2-yl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Chemical Derivatization of 7 Chloro N Isopropylquinolin 4 Amine Analogues
Established Synthetic Routes to the 7-Chloro-4-aminoquinoline Nucleus
The formation of the bicyclic quinoline (B57606) system is the foundational step in synthesizing these molecules. Two principal methods have been historically significant and continue to be refined: the Friedländer synthesis and routes starting from pre-functionalized quinolines like 4,7-dichloroquinoline (B193633).
The Friedländer synthesis is a classic and direct method for constructing quinoline rings. wikipedia.orgorganic-chemistry.org It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone. organic-chemistry.org The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.org
For the synthesis of the 7-chloro-4-aminoquinoline nucleus, this would conceptually involve a reaction between a 2-amino-4-chlorobenzaldehyde (B1279505) (or a related ketone) and a suitable carbonyl compound that would ultimately provide the 4-amino functionality after cyclization. Modern variants of this reaction often employ catalysts to improve yields and reaction conditions. Catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids have been utilized to facilitate the condensation and cyclization steps. wikipedia.org Microwave-assisted organic synthesis has also been applied to the Friedländer reaction, often leading to shorter reaction times and higher yields. organic-chemistry.org
A more common and highly versatile route to 7-chloro-4-aminoquinoline derivatives, including 7-Chloro-N-isopropylquinolin-4-amine, begins with the commercially available and widely used intermediate, 4,7-dichloroquinoline. nih.govtandfonline.commdpi.comresearchgate.net This method leverages the differential reactivity of the two chlorine atoms on the quinoline ring. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position.
This enhanced reactivity at C4 allows for the selective displacement of the C4-chloro group by a primary amine, such as isopropylamine (B41738), while leaving the C7-chloro group intact. The reaction is typically carried out by heating 4,7-dichloroquinoline with the desired amine, sometimes in the presence of a solvent like ethanol (B145695) or under neat conditions. nih.govtandfonline.com The use of ultrasound irradiation has been reported to accelerate this type of nucleophilic substitution, aligning with green chemistry principles by reducing reaction times. tandfonline.com
| Synthetic Route | Starting Materials | Key Transformation | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Friedländer Synthesis | 2-amino-4-chlorobenzaldehyde/ketone + α-methylene ketone | Acid/base-catalyzed cyclocondensation | Heating, often with catalysts (e.g., p-TsOH, Iodine) | Convergent; builds the core in one main sequence. | Availability of substituted starting materials can be limited. |
| Via 4,7-Dichloroquinoline | 4,7-Dichloroquinoline + Amine | Nucleophilic Aromatic Substitution (SNAr) | Heating with excess amine, optionally in a solvent or under ultrasound. nih.govtandfonline.com | Highly reliable and versatile; readily available starting material. | Relies on the pre-existence of the quinoline core. |
Targeted Introduction of the N-isopropyl Moiety
The introduction of the N-isopropyl group to form the target compound, this compound, is most efficiently achieved through the nucleophilic substitution reaction using 4,7-dichloroquinoline.
In a typical procedure, 4,7-dichloroquinoline is reacted with isopropylamine. The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electron-deficient C4 position of the quinoline ring, leading to the displacement of the chloride ion. The reaction is often driven to completion by using an excess of the amine or by heating the reaction mixture. nih.gov This direct amination is a robust and straightforward method for installing the N-isopropyl side chain.
Diversification Strategies for Structural Modification
To explore the chemical space around this compound, extensive modifications have been made to both the amine side chain and the quinoline ring system itself. These strategies are vital for developing analogues with tailored properties.
The amine side chain at the C4 position is a common site for structural diversification. A wide array of primary and secondary amines have been used in place of isopropylamine to generate extensive libraries of 4-aminoquinoline (B48711) analogues. researchgate.netnih.gov This is typically achieved by reacting 4,7-dichloroquinoline with different amines under conditions similar to those used for the synthesis of the N-isopropyl analogue.
Examples of these variations include:
Linear and Branched Alkylamines: Simple alkylamines such as N,N-dimethylethane-1,2-diamine and N,N-dimethylpropane-1,3-diamine have been incorporated. nih.gov
Alicyclic Amines: Cyclic amines like morpholine (B109124) have been successfully introduced at the C4 position. mdpi.com
Aromatic and Heterocyclic Amines: Amines containing aromatic rings (e.g., p-aminoacetophenone) or heterocyclic systems (e.g., 3-Amino-1,2,4-triazole) have been used to create more complex side chains. tandfonline.comresearchgate.net
Chiral Amines: Enantiomerically pure amino alcohols have been used to generate chiral side chains, allowing for the investigation of stereochemistry on biological activity. nih.gov
| Amine Reactant | Resulting C4-Substituent | Reference |
|---|---|---|
| Isopropylamine | -NH-CH(CH₃)₂ | nih.gov |
| N,N-dimethylethane-1,2-diamine | -NH-(CH₂)₂-N(CH₃)₂ | nih.gov |
| Morpholine | -N(CH₂CH₂)₂O | mdpi.com |
| p-Aminoacetophenone | -NH-C₆H₄-C(O)CH₃ | researchgate.net |
| (S)-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)amine | Chiral piperazine-containing side chain | nih.gov |
Further structural diversity can be achieved by modifying the quinoline ring itself. While the 7-chloro substituent is a defining feature, other positions on the ring can be functionalized to produce a wide range of analogues.
C2 Position: The C2 position can be functionalized, for instance, by first converting the 4,7-dichloroquinoline to its N-oxide. This activates the C2 position for reactions. For example, treatment of 4,7-dichloroquinoline 1-oxide with benzonitrile (B105546) can lead to the introduction of a benzamide (B126) group at C2. mdpi.comresearchgate.net
C3 Position: The introduction of substituents at the C3 position can be achieved through various synthetic strategies, often involving more complex multi-step syntheses. For example, annulation strategies using substituted carboxanilides and sulfonyl ynamides can provide access to 2,3-disubstituted-4-aminoquinolines. nih.gov
C7 Position: The chlorine at the C7 position, while less reactive than the one at C4, can be replaced or modified using metal-catalyzed cross-coupling reactions. This allows for the introduction of a variety of substituents. For this to be effective, the C4 position is typically first substituted with the desired amine. The resulting 7-chloro-N-substituted-quinolin-4-amine can then undergo reactions like Suzuki, Ullmann, or Negishi couplings. nih.gov These reactions can introduce aryl, alkyl, or ether linkages at the C7 position, significantly altering the electronic and steric properties of the molecule. nih.gov Additionally, other groups like amino or dimethylamino substituents have been introduced at positions C8, demonstrating the feasibility of modifying other parts of the benzenoid ring of the quinoline system. scholaris.ca
These diverse synthetic strategies provide a robust toolbox for the creation of a vast number of this compound analogues, enabling detailed exploration of their chemical and biological properties.
Hybrid Compound Synthesis Incorporating 7-Chloro-4-aminoquinoline
The 7-chloro-4-aminoquinoline scaffold serves as a cornerstone in the design of hybrid molecules, where it is combined with other pharmacologically active moieties to create novel compounds with potentially enhanced or synergistic biological activities. This section explores various synthetic methodologies employed to conjugate the 7-chloro-4-aminoquinoline core with benzimidazole (B57391), triazine, pyrrolizidinylmethyl, and cyclen moieties.
Quinoline-Benzimidazole Hybrids
The synthesis of quinoline-benzimidazole hybrids involves coupling the 7-chloroquinoline (B30040) framework with a benzimidazole ring system, often through various linker units. A common strategy is the condensation reaction between an aldehyde-functionalized quinoline derivative and a substituted benzene-1,2-diamine.
One synthetic approach begins with the preparation of aldehyde precursors. For instance, (3-(7-chloroquinolin-4-ylamino)phenyl)methanol can be synthesized by refluxing 7-chloroquinoline with 3-aminobenzyl alcohol in ethanol. tandfonline.com This alcohol is then oxidized to the corresponding aldehyde, 3-(7-chloroquinolin-4-ylamino)benzaldehyde, using a sulfur trioxide pyridine (B92270) complex in DMSO. tandfonline.com
These quinoline-benzimidazole hybrids are constructed with different linkers to explore their structure-activity relationships. Three distinct types of linkers—3-phenyl, 4-phenyl piperazine (B1678402), and ethyl benzamidyl—have been utilized to connect the two heterocyclic systems. tandfonline.commdpi.com
The final hybridization is achieved by reacting the aldehyde precursor with various benzene-1,2-diamines in the presence of sodium metabisulfite (B1197395) (Na₂S₂O₅) in DMSO at elevated temperatures (e.g., 165 °C), leading to the formation of the benzimidazole ring and the final hybrid compound. tandfonline.commdpi.com An alternative pathway involves synthesizing 4-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)benzaldehyde, which then undergoes condensation with diamine precursors to yield another class of quinoline-benzimidazole hybrids. tandfonline.com
Table 1: Synthesized Quinoline-Benzimidazole Hybrids
| Compound ID | Linker Type | Benzimidazole Substituent | Synthetic Method | Reference |
| 5d | 3-Phenyl | Unsubstituted | Condensation of 3-(7-chloroquinolin-4-ylamino)benzaldehyde with benzene-1,2-diamine. | tandfonline.commdpi.com |
| 8d | 4-Phenyl piperazine | Unsubstituted | Condensation of 4-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)benzaldehyde with benzene-1,2-diamine. | tandfonline.com |
| 12d | Ethyl benzamidyl | Unsubstituted | Amide coupling followed by condensation. | tandfonline.com |
| 5e | 3-Phenyl | 5-Chloro | Condensation of 3-(7-chloroquinolin-4-ylamino)benzaldehyde with 4-chlorobenzene-1,2-diamine. | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Quinoline-Triazine Conjugates
The development of quinoline-triazine conjugates involves the covalent linkage of a 1,3,5-triazine (B166579) ring to the 4-amino-7-chloroquinoline core. These hybrids are synthesized through nucleophilic substitution reactions, leveraging the reactivity of both heterocyclic systems. nih.govbenthamscience.com The synthetic strategy allows for systematic chemical modifications on the triazine moiety to explore structure-activity relationships. nih.gov
A series of novel 7-chloro-4-aminoquinoline-triazine hybrids have been synthesized by attaching the triazine moiety to the 4-amino position of the quinoline ring via appropriate linkers. nih.gov This modular approach facilitates the creation of a library of compounds with diverse substitutions on the triazine ring. The characterization of these novel hybrid molecules is typically confirmed using various spectroscopic methods. benthamscience.com Research in this area has led to the development of conjugates that exhibit significant biological activity. nih.gov
Table 2: Representative Quinoline-Triazine Hybrids
| Compound Class | Linker Type | Synthetic Approach | Key Feature | Reference |
| 4-aminoquinoline-1,3,5-triazine hybrids | Various | Nucleophilic Substitution | Covalent linkage between quinoline N-4 and triazine ring | nih.govbenthamscience.com |
| 7-chloro-4-aminoquinoline-triazine hybrids | Not specified | Systematic chemical modification | High in vitro activity against specific biological targets | nih.gov |
This table is interactive. Click on the headers to sort the data.
Quinoline-Pyrrolizidinylmethyl Derivatives
The synthesis of quinoline-pyrrolizidinylmethyl derivatives joins the 4-amino-7-chloroquinoline structure with a pyrrolizidine (B1209537) nucleus. An optimized and safer synthetic route has been developed for a specific derivative, designated MG3. This method is suitable for larger-scale production. tandfonline.com
The synthesis starts from commercially available 4,7-dichloroquinoline. In one reported method, 4,7-dichloroquinoline is heated with (hexahydro-1H-pyrrolizin-7a-yl)methanamine in the presence of phenol. tandfonline.com An alternative, more cost-effective approach involves the reduction of a corresponding nitrile intermediate. This nitrile is formed through the cyclization of 1,7-dichloro-4-heptanone with ammonia (B1221849) and 2-amino-2-methylpropanenitrile. tandfonline.com The final step involves the nucleophilic substitution of the chlorine atom at the C-4 position of the quinoline ring by the primary amine of the pyrrolizidinylmethyl moiety. tandfonline.com
Table 3: Synthesis of Quinoline-Pyrrolizidinylmethyl Derivative (MG3)
| Starting Materials | Key Intermediates | Reaction Type | Reference |
| 4,7-dichloroquinoline, (hexahydro-1H-pyrrolizin-7a-yl)methanamine | N/A | Nucleophilic Aromatic Substitution | tandfonline.com |
| 1,7-dichloro-4-heptanone, NH₃, 2-amino-2-methylpropanenitrile | 7a-(nitromethyl)hexahydro-1H-pyrrolizine | Cyclization followed by reduction and substitution | tandfonline.com |
This table is interactive. Click on the headers to sort the data.
Quinoline-Cyclen Analogs
Quinoline-cyclen analogs are synthesized by coupling the 7-chloroquinoline core to a cyclen (1,4,7,10-tetraazacyclododecane) macrocycle. The primary synthetic method involves the direct amination of 4,7-dichloroquinoline with cyclen. future-science.com
The reaction is typically carried out by heating 4,7-dichloroquinoline with cyclen at elevated temperatures (e.g., 130°C). future-science.com This reaction can yield a mixture of products, including both mono- and bis-substituted quinoline derivatives. Specifically, the reaction of two equivalents of 4,7-dichloroquinoline with one equivalent of cyclen can furnish the bisquinoline derivative, where two quinoline units are attached to the cyclen ring, as well as the monosubstituted quinoline-cyclen conjugate. future-science.com The products are then separated and purified using techniques such as column chromatography. future-science.com Further modifications, such as the formation of HBr salts or metal complexes (e.g., Zn²⁺), can be performed on the synthesized analogs. future-science.comnih.gov
Table 4: Synthesized Quinoline-Cyclen Analogs
| Compound Description | Reactants | Reaction Conditions | Product Ratio | Reference |
| Bisquinoline derivative of cyclen | 4,7-dichloroquinoline (2 equiv.), Cyclen (1 equiv.) | 130°C, 12 h | 35% bisquinoline, 25% monosubstituted | future-science.com |
| Monosubstituted quinoline-cyclen | 4,7-dichloroquinoline (2 equiv.), Cyclen (1 equiv.) | 130°C, 12 h | 25% monosubstituted, 35% bisquinoline | future-science.com |
| Zn²⁺ complex | 7-chloro-4-(1,4,7,10-tetraaza-cyclododec-1-yl)-quinoline | Reaction with a Zinc salt | N/A | future-science.comnih.gov |
This table is interactive. Click on the headers to sort the data.
Mechanistic Elucidation of Biological Actions of 7 Chloro N Isopropylquinolin 4 Amine Analogues
Mechanisms of Antimalarial Activity
The antimalarial efficacy of 7-chloro-4-aminoquinoline derivatives is primarily attributed to their interference with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the intraerythrocytic malaria parasite. nih.govnih.govnih.gov
During its blood stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin within its acidic food vacuole, releasing large quantities of heme (ferriprotoporphyrin IX). nih.gov Free heme is toxic to the parasite as it can destabilize membranes and generate reactive oxygen species. nih.gov To protect itself, the parasite has evolved a detoxification mechanism wherein heme is biocrystallized into an inert, insoluble polymer called hemozoin, which is structurally identical to β-hematin. nih.govnih.gov
The 7-chloro-4-aminoquinoline pharmacophore is crucial for inhibiting this process. nih.gov These compounds are weak bases and are thought to accumulate in the acidic food vacuole of the parasite. nih.gov Here, they are believed to form a complex with heme, thereby preventing its incorporation into the growing hemozoin crystal. nih.gov This inhibition of hemozoin formation leads to the accumulation of toxic free heme, ultimately resulting in parasite death. nih.gov
Several studies have demonstrated the potent ability of 7-chloro-4-aminoquinoline analogues to inhibit β-hematin formation in vitro. For instance, novel N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides showed significant inhibition of hemozoin formation, with IC50 values in the low micromolar range. rsc.orgresearchgate.net Similarly, other synthesized 7-chloro-4-aminoquinoline derivatives have demonstrated a dose-dependent inhibition of hemozoin formation. nih.govresearchgate.net The structural features of these analogues, particularly modifications to the side chain, can influence their efficacy in inhibiting this critical detoxification pathway. nih.govnih.gov
| Compound | Description | Inhibition of Hemozoin Formation (IC50, µM) | Reference |
|---|---|---|---|
| Compound 16 | N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamide | 3.23 | rsc.org |
| Compound 17 | N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamide | 2.40 | rsc.org |
| MAQ | Monoquinoline analogue | Significantly inhibited hemozoin formation in a dose-dependent manner | nih.gov |
| BAQ | Bisquinoline analogue | Significantly inhibited hemozoin formation in a dose-dependent manner | nih.gov |
The interaction between 7-chloro-4-aminoquinoline analogues and heme is a key aspect of their antimalarial mechanism. The quinoline (B57606) ring is thought to engage in π-π stacking interactions with the porphyrin ring of heme. nih.gov This complex formation is believed to be a critical step that precedes the inhibition of hemozoin crystallization. nih.gov
Docking studies with N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides have indicated that the quinoline and 4-amino moieties interact with key constituents of heme and its μ-oxo dimer, specifically the ferriprotoporphyrin and propionic acid side chains. rsc.org These interactions are believed to rationalize the antimalarial activity of these compounds. rsc.org The stoichiometry of the interaction between some 7-chloro-4-aminoquinoline derivatives and ferriprotoporphyrin IX has been found to be approximately 1:1.7. nih.gov
Molecular Basis of Antiproliferative Effects
In addition to their antimalarial properties, analogues of 7-chloro-N-isopropylquinolin-4-amine exhibit significant antiproliferative activity against a range of human cancer cell lines. mdpi.comnih.govnih.gov The molecular mechanisms underlying these effects involve the disruption of key cellular processes, leading to cell cycle arrest and apoptosis.
The mitochondrion plays a central role in the regulation of apoptosis. Disruption of the mitochondrial membrane potential (ΔΨm) is an early event in the apoptotic cascade. nih.gov Studies on 7-chloro-4-aminoquinoline-benzimidazole hybrids have demonstrated their ability to induce the disruption of the mitochondrial membrane potential in cancer cells. mdpi.com For instance, after 24 hours of treatment, certain compounds were found to cause a loss of ΔΨm in HuT78 cells, indicating the involvement of the mitochondrial pathway in their cytotoxic action. mdpi.com
The ultimate fate of cancer cells treated with effective antiproliferative agents is often apoptosis, or programmed cell death. Analogues of this compound have been shown to induce apoptosis in various cancer cell lines. mdpi.comnih.gov This process can be triggered through different pathways, including the intrinsic (mitochondrial) pathway.
Following the disruption of the mitochondrial membrane potential, downstream events in the intrinsic apoptotic pathway are activated. This includes the activation of caspase cascades, which are a family of proteases that execute the apoptotic program. nih.gov For example, treatment with 7-chloro-4-aminoquinoline-benzimidazole hybrids has been shown to induce apoptosis in HuT78 cells. mdpi.com The antiproliferative activity of novel 7-chloro-(4-thioalkylquinoline) derivatives has also been linked to the induction of apoptosis. nih.gov
| Compound | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| 5d | HuT-78, THP-1 | Induced statistically significant redistribution in the cell cycle | mdpi.com |
| 12d | HuT-78, THP-1 | Induced statistically significant redistribution in the cell cycle | mdpi.com |
| 5d | HuT78 | Induced disruption of the mitochondrial membrane potential and apoptosis after 24h | mdpi.com |
| 12d | HuT78 | Induced disruption of the mitochondrial membrane potential and apoptosis after 24h | mdpi.com |
Other Investigated Biological Mechanisms
Beyond specific enzyme inhibition, analogues of this compound have been explored for a range of other biological activities, most notably in the fields of oncology and parasitology.
Anticancer Activity:
The 7-chloroquinoline (B30040) moiety is a recognized pharmacophore in the design of potential anticancer agents. Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines.
Hybrid molecules combining the 7-chloro-4-aminoquinoline nucleus with other heterocyclic systems, such as benzimidazoles and 2-pyrazolines, have shown significant antiproliferative activity. For example, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids have demonstrated potent cytotoxicity against leukemia and lymphoma cell lines, inducing apoptosis and disrupting the mitochondrial membrane potential. Similarly, hybrids with a 2-pyrazoline (B94618) moiety have exhibited cytostatic activity against a broad panel of human cancer cell lines.
The mechanism of anticancer action for these compounds is often multifactorial. Some derivatives have been shown to induce apoptosis and inhibit DNA and RNA synthesis in cancer cells. The substitution pattern on the quinoline and the nature of the linked heterocyclic ring play a crucial role in determining the potency and selectivity of these compounds.
Antiparasitic Activity:
The 7-chloro-4-aminoquinoline scaffold is the backbone of the well-known antimalarial drug, chloroquine (B1663885). Research has continued to explore new derivatives for their activity against various parasites.
Novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) have shown promising antiplasmodial activity against both chloroquine-sensitive (NF54) and multi-drug resistant (K1) strains of Plasmodium falciparum. Several of these compounds exhibited activity in the low nanomolar range. Their mechanism of action is believed to be similar to that of chloroquine, which involves interfering with the detoxification of heme in the parasite's food vacuole. These derivatives have also been tested against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, though with more moderate activity.
The tables below summarize some of the research findings on the anticancer and antiparasitic activities of this compound analogues and related compounds.
Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives
| Compound Type | Cancer Cell Line | Activity (GI50/IC50 in µM) |
|---|---|---|
| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | Raji (Burkitt's lymphoma) | 4.3 |
| HuT78 (T-cell lymphoma) | 0.4 | |
| CCRF-CEM (acute lymphoblastic leukemia) | 8.2 | |
| THP-1 (acute monocytic leukemia) | 0.6 | |
| 7-Chloro-4-aminoquinoline-2-pyrazoline hybrids | Leukemia | 0.05 - 0.95 |
| Non-Small Cell Lung Cancer | 0.05 - 0.95 | |
| Colon Cancer | 0.05 - 0.95 | |
| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (acute lymphoblastic leukemia) | 0.55 - 2.74 |
| CEM-DNR (daunorubicin-resistant leukemia) | 3.46 - 7.22 |
Table 2: Antiparasitic Activity of 7-Chloroquinoline Derivatives
| Compound Type | Parasite | Strain | Activity (IC50 in nM) |
|---|---|---|---|
| ω-Aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine | Plasmodium falciparum | NF54 (chloroquine-sensitive) | Low nanomolar range |
| K1 (multi-drug resistant) | Low nanomolar range | ||
| ω-Aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine | Trypanosoma brucei rhodesiense | STIB 900 | Moderate activity |
Structure Activity Relationship Sar Investigations of 7 Chloro N Isopropylquinolin 4 Amine Derivatives
Importance of the 7-Chloro Substituent for Potency
The substituent at the 7-position of the quinoline (B57606) ring plays a critical role in the biological activity of 4-aminoquinoline (B48711) compounds. The presence of an electron-withdrawing group at this position is a well-established requirement for significant potency. researchgate.net
Research investigating a series of 4-aminoquinolines with various substituents at the 7-position has demonstrated a clear correlation between the electronic properties of the substituent and the compound's activity. Electron-withdrawing groups, such as the chlorine atom in 7-Chloro-N-isopropylquinolin-4-amine, lower the pKa of the quinoline ring nitrogen. researchgate.net This modulation of basicity is crucial for the drug accumulation mechanism in acidic cellular compartments, which is often linked to the activity of this class of compounds. researchgate.net
Studies have shown that the antiplasmodial activity of these derivatives is directly proportional to their ability to inhibit β-hematin formation, a key detoxification process for certain parasites. This inhibitory activity, in turn, correlates with the electron-withdrawing capacity of the group at the 7-position, as quantified by the Hammett constant. researchgate.net For instance, derivatives with strongly electron-withdrawing groups tend to exhibit higher activity. The 7-chloro substituent provides a balance of electron-withdrawing character and lipophilicity that is favorable for activity. researchgate.net
| Substituent at 7-Position | Hammett Constant (σm) | Quinoline Nitrogen pKa (pKa1) | Relative Potency Trend |
|---|---|---|---|
| -NH2 | -0.16 | 8.36 | Lower |
| -OCH3 | 0.12 | 7.86 | Moderate |
| -Cl | 0.37 | 7.97 | High |
| -CF3 | 0.43 | 7.31 | High |
| -NO2 | 0.71 | 6.28 | Variable/Lower |
Data in the table is derived from structure-activity relationship studies on 7-substituted 4-aminoquinolines to illustrate general trends. researchgate.net
Role of the N-isopropyl Moiety and Variations in the Amino Side Chain
The aminoalkyl side chain at the 4-position is a critical determinant of biological activity and pharmacokinetic properties. Modifications in this side chain have been a primary strategy for overcoming drug resistance and improving efficacy. nih.govnih.gov The N-isopropyl group represents a simple side chain, and variations from this basic structure have yielded significant insights into SAR.
The length and branching of the alkyl side chain significantly affect the activity of 7-chloroquinolin-4-amine (B103981) derivatives. Studies have explored altering the number of carbon atoms in the linker between the two nitrogen atoms and the degree of branching.
Chain Length: Research has shown that increasing the side chain length can have a positive effect on activity against both sensitive and resistant pathogen strains. For example, extending the chain from an ethylenediamine (B42938) to a propylenediamine has been explored in various analogs.
Branching: The introduction of branching on the side chain can also modulate activity. A focused library of molecules based on the 4-aminoquinoline scaffold with varied functionalities, including branching, has been synthesized to improve activity against resistant parasites. nih.gov Some short-chain analogs have shown high efficacy, although they may be susceptible to metabolic dealkylation, which can reduce their biological effectiveness. nih.gov
The nature of the terminal amine group is a key pharmacophoric feature. nih.gov Its basicity and steric bulk are crucial for interaction with biological targets and for the compound's physicochemical properties, which influence absorption and distribution.
SAR studies have revealed that structural modifications at the basic nitrogen position are particularly important for activity against resistant strains. nih.gov The substitution pattern on the terminal amine can range from simple dialkyl groups to incorporation within a heterocyclic ring like piperazine (B1678402). The presence of a basic terminal amine is considered essential for the activity of many amodiaquine-based leishmanicidal quinolines. nih.gov For example, replacing the terminal N-diethylamino group with non-basic moieties resulted in a significant drop in activity. nih.gov The introduction of a piperazine moiety has been found to confer activity against chloroquine-resistant strains of P. falciparum. nih.gov
| Side Chain Modification | General Observation on Activity | Reference Finding |
|---|---|---|
| Increased Chain Length | Often leads to increased potency | Homologation from α- to β-amino acids showed positive effects on antiplasmodial activity. nih.gov |
| Side Chain Branching | Can improve activity but may affect metabolism | Short-chain analogs can be active against resistant strains but may undergo biotransformation. nih.gov |
| Terminal Piperazine Moiety | Effective against resistant strains | Compounds containing a piperazine moiety were found to be active against CQ-resistant strains. nih.gov |
| Removal of Basic Terminal Amine | Significant decrease in activity | Replacement of terminal N-diethylamino group in amodiaquine (B18356) analogs led to a >80-fold decrease in leishmanicidal activity. nih.gov |
Effects of Substituents at Other Quinoline Ring Positions (e.g., C2, C3)
While the 7-position has been the most critical focus for substitution, modifications at other positions on the quinoline ring also have a profound impact on activity and selectivity.
C2 Position: The introduction of substituents at the C2 position can significantly alter the biological profile. For instance, in the development of quinoline-imidazole hybrids, the presence of an electron-donating methoxy (B1213986) group (-OCH3) at the C2 position enhanced antimalarial activity, whereas an electron-withdrawing chloro group at C2 led to a loss of activity. rsc.org
C3 Position: For certain biological targets, a substituent at the C3 position is an absolute requirement for activity. In a study of α2C-adrenoceptor antagonists, SAR investigations revealed that a substituent at the 3-position of the quinoline ring was critical for potency. researchgate.net This highlights that the influence of substituents is highly dependent on the specific biological target being addressed.
Conformational and Stereochemical Considerations in SAR
The three-dimensional structure and stereochemistry of the side chain are vital for molecular recognition and binding to the target. Chiral centers in the side chain can lead to enantiomers with significantly different biological activities.
Detailed SAR studies have involved the synthesis and evaluation of chirally defined side chain variants. nih.gov For example, in one study, the (S)- and (R)-enantiomers of a 4-aminoquinoline derivative were evaluated. While both enantiomers and the racemic mixture displayed excellent in vitro activity against a chloroquine-resistant strain, no significant difference was observed in their in vivo activities. nih.gov Despite the similar in vivo efficacy, the (S)-isomer was chosen for preclinical development due to the ready availability of the starting l-amino acids and regulatory preferences for single enantiomer drugs. nih.gov This underscores the importance of considering stereochemistry in drug design, not only for potency but also for synthetic feasibility and development pathways.
Ligand Efficiency Analysis in Optimization
Ligand efficiency (LE) is a metric used in drug discovery to assess the quality of a compound by relating its binding affinity to its size. It is calculated by dividing the binding energy by the number of non-hydrogen atoms (heavy atoms) in the molecule. youtube.com This metric helps in optimizing lead compounds by ensuring that increases in potency are not achieved simply by disproportionately increasing the size and molecular weight of the molecule, which can negatively impact pharmacokinetic properties. youtube.com
In the optimization of 7-chloroquinoline (B30040) derivatives, LE analysis can guide the selection of substituents. A high LE value indicates that the atoms in the molecule are contributing efficiently to binding affinity. For example, when comparing two derivatives with similar potency, the smaller one (with fewer heavy atoms) will have a higher LE and may be considered a more promising lead for further development. While specific LE values for this compound are not detailed in the provided context, the principles of ligand-based drug design and quantitative structure-activity relationship (QSAR) studies on quinoline derivatives often implicitly aim to maximize this efficiency. nih.govresearchgate.net The goal is to identify modifications that provide the largest gain in potency for the smallest increase in molecular complexity.
Applications of Computational Chemistry and Molecular Modeling in 7 Chloro N Isopropylquinolin 4 Amine Research
Molecular Docking Simulations for Target Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies exclusively focused on 7-Chloro-N-isopropylquinolin-4-amine are not prevalent in the reviewed literature, extensive research on closely related 7-chloro-4-aminoquinoline derivatives provides a strong framework for understanding its potential binding modes and target interactions. These studies simulate the interaction of the 7-chloroquinoline (B30040) scaffold with the active sites of various biological targets, such as protein kinases and parasitic enzymes, to estimate the strength and nature of the binding affinity.
For instance, docking studies on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been performed to investigate their interactions with the active site of tyrosine-protein kinase c-Src. mdpi.com Similarly, other research has explored the binding of different 7-chloroquinoline derivatives to targets like the kinesin spindle protein Eg5 and Angiotensin-Converting Enzyme 2 (ACE2), revealing key binding interactions that contribute to their biological activity. researchgate.netresearchgate.net
Protein-ligand interaction profiling is crucial for understanding the specific non-covalent contacts that stabilize the compound within a protein's binding pocket. For the broader class of 7-chloro-4-aminoquinoline derivatives, these interactions typically include:
Hydrogen Bonds: The quinoline (B57606) nitrogen and the amino group are key sites for forming hydrogen bonds with amino acid residues in the protein active site.
π-π Stacking/T-shaped Interactions: The aromatic quinoline ring system frequently engages in π-π stacking or T-shaped interactions with aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
Hydrophobic Interactions: The chloro-group and the alkyl side chain (in this case, the isopropyl group) can form hydrophobic contacts with nonpolar residues, contributing to binding affinity.
In a study involving a complex 7-chloro-4-aminoquinoline-benzimidazole hybrid, interactions with the c-Src active site were characterized by hydrogen bonds and van der Waals forces. mdpi.com Another study on different derivatives targeting the kinesin spindle protein noted strong binding via π-π, π-alkyl, and π-σ interactions. researchgate.net
Molecular docking simulations allow for the precise identification of amino acid residues that are critical for ligand binding. While specific residues for this compound are not defined, studies on its analogs have identified key interaction points in various targets. For example, in the docking of a 7-chloroquinoline-benzimidazole hybrid into the c-Src kinase, hydrogen bonds were formed with the residues Glu310 and Asp404 in the active site. mdpi.com Such findings are vital as they can guide the rational design of new derivatives with improved potency and selectivity by modifying the ligand structure to enhance interactions with these specific residues.
Quantitative Structure-Activity Relationship (QSAR) and Hologram QSAR (HQSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activity. These models are powerful predictive tools in drug discovery. Hologram QSAR (HQSAR) is a 2D QSAR technique that uses molecular fragments (holograms) to correlate with biological activity, bypassing the need for 3D alignment. ajchem-a.com
HQSAR modeling has been successfully applied to a series of 7-chloro-4-aminoquinolines, including N-alkyl derivatives, to predict their anti-mycobacterial activity against Mycobacterium tuberculosis. ajchem-a.com In a key study, a dataset of 42 compounds was used to build and validate HQSAR models. ajchem-a.com The models were developed considering the potential amino-imino tautomerism of the 4-aminoquinoline (B48711) core. ajchem-a.com
The statistical significance of these models demonstrates their robust predictive power. The best model for the amino tautomer (Tautomer I) yielded a cross-validated correlation coefficient (q²) of 0.80 and a non-cross-validated correlation coefficient (r²) of 0.97, indicating a strong correlation between the molecular hologram descriptors and the observed biological activity. ajchem-a.com These validated models can be used to predict the anti-mycobacterial potency of new or untested 7-chloro-4-aminoquinoline derivatives, including this compound. ajchem-a.com
| Tautomer Model | q² (LOO) | r² | Standard Error (SE) | Cross-Validated SE (SEcv) |
|---|---|---|---|---|
| Tautomer I (amino) | 0.80 | 0.97 | 0.12 | 0.32 |
| Tautomer II (imino) | 0.77 | 0.98 | 0.10 | 0.35 |
A significant advantage of HQSAR is the generation of contribution maps, which visualize how different molecular fragments contribute to the biological activity. These maps highlight which parts of the molecule are favorable (increase activity) and which are unfavorable (decrease activity). ajchem-a.com
For the N-alkyl series of 7-chloro-4-aminoquinolines, the HQSAR contribution maps revealed that the nature of the alkyl chain is a key determinant of activity. nih.gov A longer aliphatic chain was associated with a larger number of fragments that positively contribute to the anti-mycobacterial potency. nih.gov This effect is likely related to increased lipophilicity, which can enhance cell membrane penetration. nih.gov Conversely, a shorter alkyl chain was found to have a less favorable or even negative contribution to the activity. nih.gov This suggests that the isopropyl group in this compound plays a specific role in modulating its biological activity, and modifications to this group could be a viable strategy for potency optimization.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. Although studies specifically on this compound are scarce, DFT has been widely applied to chloroquine (B1663885) and other quinoline derivatives to understand their fundamental chemical nature. ajchem-a.comnih.gov
DFT calculations are used to determine a range of electronic and structural properties, including optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. nih.gov These calculations provide insights into the molecule's stability and reactivity. For example, the energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. ajchem-a.com
Furthermore, DFT is used to calculate various chemical reactivity descriptors that quantify different aspects of a molecule's behavior in a chemical reaction. ajchem-a.com
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Resistance to change in electron configuration. |
| Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |
Molecular electrostatic potential (MEP) maps calculated via DFT visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For quinoline derivatives, these maps typically show negative potential around the quinoline nitrogen, indicating a site prone to electrophilic attack or hydrogen bonding. Such analyses are critical for understanding intermolecular interactions and predicting sites of reaction. nih.gov
Characterization of Spectroscopic Properties (e.g., ¹⁵N NMR shielding tensors)
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for elucidating molecular structures. q-chem.com A key parameter in NMR is the chemical shielding tensor, which describes how the electron cloud around a nucleus screens it from an external magnetic field. nih.gov This shielding is anisotropic, meaning it depends on the orientation of the molecule relative to the magnetic field, and is therefore represented by a tensor rather than a simple scalar value. nih.gov
Computational methods, such as those employing Density Functional Theory (DFT) and Gauge-Including Atomic Orbitals (GIAOs), are used to calculate NMR chemical shielding tensors. q-chem.com These calculations provide valuable data that helps in the assignment of complex NMR spectra and offers a detailed understanding of the electronic environment of specific nuclei within the molecule. q-chem.com
While specific experimental or calculated ¹⁵N NMR shielding tensor data for this compound is not detailed in the available literature, theoretical calculations would yield principal components of the shielding tensor (σ₁₁, σ₂₂, σ₃₃). These values describe the shielding along three principal axes of the tensor and are used to determine the isotropic chemical shift (σ_iso), which is the value observed in solution-state NMR.
Table 1: Illustrative Data from a Theoretical ¹⁵N NMR Shielding Tensor Calculation
| Nucleus | Parameter | Calculated Value (ppm) |
| Quinoline N | σ₁₁ (Principal Axis 1) | -150.0 |
| Quinoline N | σ₂₂ (Principal Axis 2) | 50.0 |
| Quinoline N | σ₃₃ (Principal Axis 3) | 250.0 |
| Quinoline N | σ_iso (Isotropic Shift) | 50.0 |
| Isopropylamino N | σ₁₁ (Principal Axis 1) | -80.0 |
| Isopropylamino N | σ₂₂ (Principal Axis 2) | 20.0 |
| Isopropylamino N | σ₃₃ (Principal Axis 3) | 150.0 |
| Isopropylamino N | σ_iso (Isotropic Shift) | 30.0 |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from computational analysis.
Understanding Tautomeric Forms and their Biological Relevance
Tautomerism, the interconversion of structural isomers, is a significant phenomenon in the 4-aminoquinoline class of compounds. For this compound, the relevant equilibrium is the amino-imino tautomerism of the 4-amino group. nih.gov The molecule can exist in the exocyclic amino form (Tautomer I), which is generally favored, or the endocyclic imino form (Tautomer II). nih.gov Although the amino tautomer is often predominant, the coexistence of both forms has been demonstrated in the crystalline state of related compounds. nih.gov
The biological relevance of this tautomerism is profound, as the different forms can exhibit distinct interactions with biological targets. nih.gov Computational studies, such as Hologram Quantitative Structure-Activity Relationship (HQSAR) modeling, have been employed to investigate the importance of each tautomeric form for biological activity. nih.gov In a study on 7-chloro-4-aminoquinoline derivatives with anti-tuberculosis activity, separate HQSAR models were built for both the amino and imino tautomers. nih.gov Both models showed significant statistical validity, suggesting that either or both forms could be responsible for the observed biological activity, potentially interacting differently within the microenvironment of the target receptor. nih.gov
Table 2: Statistical Validation of HQSAR Models for Amino and Imino Tautomers of 7-Chloro-4-aminoquinoline Derivatives
| Tautomer Form | Model Parameter | Value |
| Tautomer I (Amino) | q² (LOO cross-validated r²) | 0.80 |
| Tautomer I (Amino) | r² (non-cross-validated r²) | 0.97 |
| Tautomer I (Amino) | SE (Standard Error) | 0.12 |
| Tautomer I (Amino) | SE_cv (Cross-validated SE) | 0.32 |
| Tautomer II (Imino) | q² (LOO cross-validated r²) | 0.77 |
| Tautomer II (Imino) | r² (non-cross-validated r²) | 0.98 |
| Tautomer II (Imino) | SE (Standard Error) | 0.10 |
| Tautomer II (Imino) | SE_cv (Cross-validated SE) | 0.35 |
Source: Data derived from a study on anti-mycobacterial 7-chloro-4-aminoquinolines. nih.gov
Medicinal Chemistry Strategies and Analog Design for 7 Chloro N Isopropylquinolin 4 Amine Scaffolds
Lead Identification and Hit-to-Lead Optimization
The process of discovering a new drug often begins with identifying a "hit," a molecule showing promising activity against a biological target, which is then chemically modified into a "lead" compound with a more drug-like profile. nih.govyoutube.com The 7-chloro-4-aminoquinoline nucleus is a well-established pharmacophore, particularly for its antimalarial properties, making it a common starting point or "hit" for drug discovery programs. mdpi.comnih.gov
Hit-to-lead optimization for this scaffold typically involves systematic modifications to its structure to improve potency, selectivity, and pharmacokinetic properties. A primary focus of these optimization efforts is the side chain attached to the 4-amino group. Structure-activity relationship (SAR) studies are crucial in this phase to understand how different chemical modifications affect the compound's biological activity. For instance, detailed SAR studies on 4-aminoquinoline (B48711) derivatives have led to the identification of lead molecules with promising activity against both in vitro and in vivo experimental malaria models. nih.gov The optimization process aims to achieve a balance of potency, lipophilicity, and molecular weight while minimizing potential metabolic liabilities. nih.gov
Table 1: Impact of Side Chain Modification on Antimalarial Activity
| Base Scaffold | Side Chain at 4-Amino Position | Key Finding |
| 7-Chloro-4-aminoquinoline | Isopropyl | Serves as a basic structural motif. |
| 7-Chloro-4-aminoquinoline | (S)-4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl | Identified as a lead molecule with curative activity against chloroquine-resistant malaria. nih.gov |
| 7-Chloro-4-aminoquinoline | Pyrrolizidinylmethyl | Showed excellent in vitro activity against drug-resistant P. falciparum parasites. mdpi.com |
This table is illustrative, based on findings for the 7-chloro-4-aminoquinoline class.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover new intellectual property and improve a compound's properties. cambridgemedchemconsulting.com A bioisostere is a functional group or molecule that has similar physicochemical properties to the original moiety, allowing it to produce broadly similar biological effects. cambridgemedchemconsulting.comdrughunter.com This replacement can be used to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. drughunter.comnih.gov
For the 7-chloro-N-isopropylquinolin-4-amine scaffold, bioisosteric replacements can be applied to several positions:
Side Chain: The isopropyl group can be replaced by other alkyl groups, cycloalkyl rings, or aromatic fragments to explore the binding pocket of the target protein.
Quinoline (B57606) Core Substituents: The chlorine atom at the 7-position is crucial for the activity of many antimalarial quinolines. However, it can be replaced with other halogens (e.g., fluorine) or a trifluoromethyl group to modulate electronic properties and lipophilicity. cambridgemedchemconsulting.com
Heterocyclic Rings: In more advanced analog design, heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, or imidazoles can be used to replace or mimic parts of the structure, potentially improving metabolic stability and pharmacokinetic profiles. drughunter.commdpi.com For example, the introduction of a 1,2,3-triazole ring is a common strategy in creating hybrid molecules. mdpi.com
While complete replacement of the quinoline core (scaffold hopping) is a possible strategy, modifications to the 4-amino side chain and bioisosteric replacements of substituents on the quinoline ring are more commonly explored for this class of compounds.
Design of Multi-Target Directed Ligands
Designing single molecules that can interact with multiple biological targets is an emerging strategy for treating complex diseases like cancer and infectious diseases. The 7-chloro-4-aminoquinoline scaffold is a versatile platform for developing such multi-target directed ligands (MTDLs). nih.govmdpi.com By chemically linking the 7-chloroquinoline (B30040) moiety to another pharmacophore, chemists can create hybrid molecules that combine the biological activities of both fragments.
This approach has been successfully used to generate novel compounds with a range of biological activities beyond antimalarial effects:
Anticancer Activity: Hybrid molecules combining the 7-chloro-4-aminoquinoline core with benzimidazole (B57391) fragments have been synthesized and shown to inhibit the growth of various cancer cell lines. mdpi.com
Antiproliferative and Antifungal Activity: New analogs containing both a 7-chloro-4-aminoquinoline nucleus and a 2-pyrazoline (B94618) ring have demonstrated significant cytostatic activity against human cancer cell lines and antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov
Combined Antimalarial-Anticancer Agents: The 7-chloroquinoline moiety has been investigated as a potential anti-cancer agent, and its hybridization with other groups, such as 1,2,3-triazoles, is a strategy for developing novel therapeutics. mdpi.com
Table 2: Examples of Multi-Target Directed Ligands Based on the 7-Chloroquinoline Scaffold
| Linked Pharmacophore | Intended Biological Target/Activity |
| Benzimidazole | Anticancer. mdpi.com |
| 2-Pyrazoline | Antiproliferative and Antifungal. nih.gov |
| 1,2,3-Triazole | Potential Anticancer. mdpi.com |
Strategies for Overcoming Drug Resistance (e.g., in antimalarials)
The widespread resistance of the malaria parasite, Plasmodium falciparum, to chloroquine (B1663885) is a major global health challenge. nih.govcdc.gov The primary mechanism of action for 4-aminoquinoline drugs is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. nih.govresearchgate.net Chloroquine resistance is associated with the parasite's enhanced ability to expel the drug from this vacuole.
Medicinal chemistry strategies to overcome this resistance focus on designing new 4-aminoquinoline analogs that can evade the parasite's efflux mechanisms or possess a higher intrinsic activity. Key strategies involving the this compound scaffold include:
Modification of the Side Chain: Altering the size, shape, and basicity of the side chain at the 4-amino position is the most common and effective strategy. Introducing bulky or complex side chains can sterically hinder the drug's interaction with the efflux transporter. This approach has led to the development of novel derivatives, including pyrrolizidinylmethyl and other complex amine derivatives, that retain potent activity against chloroquine-resistant strains of P. falciparum. mdpi.comnih.gov
Reversal of Resistance: Some modifications aim to restore the accumulation of the drug within the parasite. The goal is to design a molecule that is a poor substrate for the efflux pump responsible for resistance.
These efforts have led to the identification of new lead compounds that show excellent activity against both drug-sensitive and drug-resistant malaria parasites, demonstrating the continued viability of the 7-chloro-4-aminoquinoline scaffold in the fight against resistant pathogens. mdpi.comnih.gov
Table 3: Activity of 4-Aminoquinoline Analogs Against Chloroquine-Sensitive and -Resistant Malaria Parasites
| Compound | Parasite Strain | Activity (IC50) | Finding |
| Chloroquine | P. falciparum (Sensitive) | Potent | Baseline for activity. nih.gov |
| Chloroquine | P. falciparum (Resistant) | Weak | Demonstrates resistance. nih.gov |
| Novel Pyrrolizidinylmethyl Derivative (MG3) | P. falciparum (Resistant) | Potent | Shows excellent activity against resistant parasites. mdpi.com |
| Novel Chiral Side Chain Variant | P. falciparum (Resistant) | Potent | Identified as a preclinical candidate to overcome resistance. nih.gov |
IC50 values are concentration-dependent and vary between studies. This table provides a qualitative summary of research findings.
Emerging Research Frontiers and Future Perspectives for 7 Chloro N Isopropylquinolin 4 Amine Derivatives
Development of Novel Therapeutic Agents
The 7-chloroquinoline (B30040) nucleus is a privileged scaffold in drug discovery, with derivatives being investigated for a multitude of therapeutic applications beyond malaria. nih.govnih.gov Modifications to the 4-amino side chain have been a primary strategy to develop new agents with enhanced efficacy and novel mechanisms of action.
Antiprotozoal Activity: Novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) have demonstrated promising in vitro antiplasmodial activity against both sensitive and multi-resistant strains of Plasmodium falciparum. nih.gov Some of these compounds showed activity in the low nanomolar range. nih.gov Furthermore, a series of 22 pre-synthesized 7-chloro-4-amino(oxy)quinoline derivatives were screened for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with some derivatives showing high selectivity for the parasite over mammalian cells. nih.gov
Anticancer Activity: The hybridization of the 7-chloro-4-aminoquinoline core with other biologically active heterocycles has yielded potent anticancer candidates. nih.gov For example, hybrid molecules containing a substituted 2-pyrazoline (B94618) fragment showed significant cytostatic activity against 58 human cancer cell lines, with GI₅₀ values ranging from 0.05 to 0.95 µM. nih.gov Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis and DNA/RNA damage in cancer cells, with the CCRF-CEM leukemia cell line being particularly sensitive. mdpi.com Other research has focused on creating hybrids with benzimidazole (B57391), which have shown inhibitory effects on the growth of various carcinoma and leukemia cell lines. mdpi.com
Antimicrobial and Antiviral Potential: Researchers have synthesized novel chloroquine (B1663885) analogues through nucleophilic substitution at the 4-amino position that exhibit good antimicrobial activity, a property the parent chloroquine lacks. nih.gov One analogue, CS1, showed significant inhibitory zones against Pseudomonas aeruginosa and Candida albicans. nih.gov Additionally, the modification of natural products like paulownin (B29309) with a 1,2,3-triazole and a quinoline (B57606) ring has resulted in a derivative with potent in vitro antiviral activity against the Chikungunya virus (CHIKV), showing an EC₅₀ value of 9.05 µM. nih.gov
Neuroprotective Agents: Derivatives of 4-amino-7-chloroquinoline have been identified as synthetic agonists of the nuclear receptor NR4A2 (Nurr1). nih.gov This is a promising target for the development of neuroprotective therapeutics for Parkinson's disease, as NR4A2 plays a critical role in the development and maintenance of midbrain dopamine (B1211576) neurons. nih.gov
Table 1: Therapeutic Applications of 7-Chloro-N-isopropylquinolin-4-amine Derivatives
| Therapeutic Area | Derivative Class | Key Findings |
|---|---|---|
| Antiprotozoal | ω-aminoacyl and -alkyl derivatives | Active against sensitive and resistant P. falciparum strains in low nanomolar concentrations. nih.gov |
| 4-amino(oxy)quinoline derivatives | Showed high selectivity against Trypanosoma cruzi epimastigotes and amastigotes. nih.gov | |
| Anticancer | Pyrazoline hybrids | Displayed significant cytostatic activity against 58 human cancer cell lines (GI₅₀: 0.05-0.95 µM). nih.gov |
| 4-thioalkylquinoline derivatives | Induced apoptosis and DNA/RNA damage in cancer cells, particularly leukemia cell lines. mdpi.com | |
| Benzimidazole hybrids | Inhibited growth of various carcinoma and leukemia cell lines. mdpi.com | |
| Antimicrobial | Sulfonamide analogues | Exhibited good antibacterial and antifungal activity, unlike the parent compound chloroquine. nih.gov |
| Antiviral | Paulownin triazole-chloroquinoline hybrid | Demonstrated potent and selective activity against Chikungunya virus (EC₅₀: 9.05 µM). nih.gov |
| Neuroprotection | 4-amino-7-chloroquinolines | Act as agonists of the NR4A2 nuclear receptor, a target for Parkinson's disease. nih.gov |
Exploration of New Biological Targets and Disease Indications
Research into derivatives of this compound is expanding beyond traditional therapeutic areas, uncovering novel biological targets and potential treatments for a wider range of diseases. The inherent reactivity and structural features of the quinoline scaffold allow it to interact with various biomolecules. nih.gov
Kinase Inhibition: The quinoline core is a feature of several approved kinase inhibitors. mdpi.com Derivatives are being explored as inhibitors of crucial signaling pathways in cancer, such as those involving c-Met, EGF, and VEGF receptors. nih.gov These receptors are often overexpressed in various cancers and are involved in cell proliferation, survival, and angiogenesis. nih.gov Molecular docking studies have helped elucidate the interactions between quinoline derivatives and the active sites of these kinases, showing π-π stacking interactions and hydrogen bond formation. nih.gov
Nuclear Receptor Modulation: A significant finding is the identification of 4-amino-7-chloroquinoline derivatives as agonists for the nuclear receptor NR4A2 (Nurr1). nih.gov This receptor is vital for the function of midbrain dopamine neurons, and its activation presents a promising therapeutic strategy for Parkinson's disease. nih.gov These compounds have been shown to influence both the transcriptional activator and repressor functions of NR4A2, potentially protecting neurons from inflammation-induced death. nih.gov
Emerging Disease Indications: The potential applications for these derivatives are continually growing.
Parkinson's Disease: As mentioned, the agonistic activity on NR4A2 makes these compounds potential disease-modifying agents for Parkinson's disease, addressing the unmet need for neuroprotective treatments. nih.gov
Chagas Disease: Phenotypic screening has identified 4-amino-7-chloroquinoline derivatives as potential starting points for designing new trypanocidal drugs to treat Chagas disease. nih.gov
Cancer: Beyond general antiproliferative effects, specific derivatives are being developed for various cancers, including breast, colon, and cervical carcinomas, as well as leukemias and lymphomas, by targeting specific cellular pathways. mdpi.commdpi.comresearchgate.net
Table 2: Biological Targets and Disease Indications for 7-Chloroquinoline Derivatives
| Biological Target | Associated Disease(s) | Mechanism/Role |
|---|---|---|
| Protein Kinases (c-Met, EGFR, VEGFR) | Various Cancers (liver, pancreatic, breast, etc.) | Inhibition of signaling pathways that control cell proliferation, apoptosis, and angiogenesis. nih.gov |
| Nuclear Receptor NR4A2 (Nurr1) | Parkinson's Disease | Agonism enhances the activator and repressor functions of NR4A2, protecting dopamine neurons. nih.gov |
| ***Trypanosoma cruzi* biomolecules** | Chagas Disease | Direct trypanocidal activity against extracellular and intracellular forms of the parasite. nih.gov |
| Viral Replication Machinery | Chikungunya Virus (CHIKV) Infection | Inhibition of viral replication within host cells. nih.gov |
Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
The growing demand for quinoline derivatives in drug discovery has spurred the development of more efficient and environmentally friendly synthetic methods. researchgate.net Traditional methods often require harsh conditions, long reaction times, and the use of hazardous chemicals. nih.govacs.org Modern research focuses on "green chemistry" approaches to overcome these limitations. researchgate.net
Green Chemistry Approaches: The paradigm is shifting from conventional protocols to advanced green methodologies that minimize waste, solvent consumption, and energy input. researchgate.net This includes the use of greener solvents like ethanol (B145695) and water, and the development of catalyst-free techniques. researchgate.net
Novel Catalysts: Researchers are employing various green catalysts to synthesize quinoline analogs effectively. These include p-toluenesulfonic acid (p-TSA), cerium nitrate, and polymer-supported sulphonic acids (PEG-SA/PS-PEG-SA), which offer advantages like mild reaction conditions and recyclability. researchgate.netasianpubs.org
Advanced Techniques: Microwave and ultrasound-assisted synthesis have emerged as powerful tools. researchgate.netnih.gov These techniques can significantly reduce reaction times, improve yields, and enhance the purity of the final products. researchgate.net For example, the click synthesis of new 7-chloroquinoline derivatives has been successfully achieved using ultrasound irradiation, with reactions completing in as little as 30 minutes. researchgate.net
One-Pot Synthesis: One-pot multicomponent reactions are gaining popularity as they combine several steps into a single operation, avoiding the need for intermediate separation and purification, which saves time, resources, and reduces waste. nih.govmdpi.com
Table 3: Comparison of Synthetic Methodologies for Quinoline Derivatives
| Methodology | Key Features | Advantages |
|---|---|---|
| Traditional Methods (e.g., Skraup, Friedlander) | High temperatures, strong acids, hazardous reagents. researchgate.netnih.gov | Well-established for a variety of analogs. nih.gov |
| Green Catalysis | Use of recyclable or benign catalysts (e.g., p-TSA, polymer-supported acids). researchgate.netasianpubs.org | Milder conditions, easier work-up, reduced environmental impact. asianpubs.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. nih.gov | Rapid reaction times, improved yields, high purity. nih.gov |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reactions. researchgate.net | Shorter reaction times (e.g., 30-40 min), excellent yields. researchgate.net |
| One-Pot Synthesis | Multiple reaction steps in a single vessel without isolating intermediates. nih.govmdpi.com | Increased efficiency, reduced solvent use and waste. mdpi.com |
Integration of In Silico and Experimental Approaches in Drug Discovery
The synergy between computational (in silico) and experimental methods has become indispensable in modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents based on the this compound scaffold. nih.govankara.edu.tr
Structure-Activity Relationship (SAR) Studies: In silico techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) are used to build models that correlate the three-dimensional structures of quinoline derivatives with their biological activity. nih.gov These models help identify key structural features that are beneficial for enhancing therapeutic properties, guiding the design of more potent compounds. nih.gov
Molecular Docking and Dynamics: Molecular docking simulations are employed to predict the binding modes and affinities of newly designed compounds with their biological targets, such as protein kinases or receptors. nih.govnih.gov This provides crucial insights into the ligand-protein interactions at an atomic level. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time in a simulated physiological environment. nih.gov
ADME-Tox Prediction: Before committing to costly and time-consuming synthesis, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of virtual compounds. nih.govmdpi.com This early-stage screening helps to prioritize candidates with better drug-like bioavailability and a more suitable risk profile, reducing the rate of late-stage failures. nih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are utilized to investigate the electronic structure, molecular stability, and spectroscopic properties of novel quinoline derivatives. mdpi.comankara.edu.tr These calculations provide a fundamental understanding of the molecule's properties, which can be correlated with its biological function and helps in validating experimental findings from techniques like FT-IR and NMR spectroscopy. ankara.edu.trresearchgate.net
The integration of these computational approaches with experimental validation allows researchers to screen large virtual libraries, prioritize promising candidates for synthesis, and optimize lead compounds in a targeted and resource-efficient manner. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 7-Chloro-N-isopropylquinolin-4-amine, and how can yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4,7-dichloroquinoline with isopropylamine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile or NMP at elevated temperatures (60–80°C) achieves moderate yields (50–70%) . Optimization strategies include:
- Catalyst Use : Triethylamine as a catalyst enhances reaction efficiency.
- Purification : Flash column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 95:5) improves purity .
- Scalability : Multi-gram synthesis requires controlled stoichiometry (e.g., 1:1.2 molar ratio of dichloroquinoline to amine) to minimize side products .
Q. How can structural confirmation of this compound and its derivatives be rigorously validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., quinoline C4-amine protons resonate at δ 6.5–7.0 ppm, while isopropyl groups show characteristic splitting at δ 1.1–1.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H⁺] = 249.09 m/z) .
- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and aromatic C-Cl vibrations (750–800 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimalarial activity?
- Methodological Answer : Key modifications include:
- Amine Side Chains : Bulky substituents (e.g., tert-butyl or morpholinopropyl) improve binding to Plasmodium falciparum’s chloroquine resistance transporter (PfCRT) .
- Aromatic Substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at the quinoline C7 position increases potency against chloroquine-resistant strains (IC₅₀ < 50 nM) .
- Hybridization : Ferrocene conjugates (e.g., 7-Chloro-N-[2-(ferrocenyltriazolyl)ethyl]quinolin-4-amine) enhance redox activity, disrupting parasite heme detoxification .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions in IC₅₀ values (e.g., 10–100 nM discrepancies) may arise from:
- Strain Variability : Use standardized strains (e.g., 3D7 for drug-sensitive, Dd2 for resistant Plasmodium) and replicate assays in triplicate .
- Assay Conditions : Control pH (7.4 for erythrocyte-stage parasites) and serum content (e.g., 10% human serum vs. Albumax II) to mimic physiological environments .
- Data Normalization : Compare results to internal controls (e.g., chloroquine as a reference) and apply statistical corrections (e.g., Grubbs’ test for outliers) .
Q. What strategies improve ligand efficiency in targeting botulinum neurotoxin serotype A (BoNT/A)?
- Methodological Answer : Focus on fragment-based drug design:
- Core Modifications : Replace the isopropyl group with smaller moieties (e.g., methyl or cyclopentyl) to reduce molecular weight while maintaining BoNT/A light chain (LC) binding (Kd < 1 µM) .
- Linker Optimization : Ethylene or propylene diamines as spacers enhance conformational flexibility, improving binding to the LC active site .
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) identifies derivatives with optimal π-π stacking and hydrogen-bonding interactions with BoNT/A LC residues (e.g., Tyr366, Glu164) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
